2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine
Description
2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazolo[4,5-b]pyridine core with a tert-butyl and a chlorine substituent on the phenyl ring
Properties
IUPAC Name |
2-(5-tert-butyl-2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-16(2,3)10-6-7-12(17)11(9-10)15-19-14-13(20-15)5-4-8-18-14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOSXIAOHUCASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577240 | |
| Record name | 2-(5-tert-Butyl-2-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-73-8 | |
| Record name | 2-[2-Chloro-5-(1,1-dimethylethyl)phenyl]oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60772-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-tert-Butyl-2-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-pivaloylaminopyridine with tert-butylamine in the presence of a base such as cesium carbonate under microwave-assisted conditions . This method provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or oxygen atoms in the oxazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and polymer science.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. This binding can modulate the activity of these biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar bicyclic structure but contain sulfur instead of oxygen.
Oxazolopyridine Derivatives: Compounds with different substituents on the oxazole and pyridine rings.
Uniqueness
2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. The synthetic routes often focus on optimizing yield and purity while ensuring the stability of the compound.
Biological Activity
The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by interfering with key cellular pathways. For instance, it acts on proteins involved in cell cycle regulation and apoptosis.
2. Antimicrobial Properties
This compound has also been explored for its antimicrobial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
3. Mechanism of Action
The mechanism of action involves binding to specific biological macromolecules, such as DNA and proteins. This binding disrupts normal cellular functions, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, it may modulate signaling pathways associated with inflammation and immune responses.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in vivo models by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Activity Assessment : In vitro assays indicated that the compound exhibited MIC values lower than 10 µg/mL against MRSA strains, suggesting robust antimicrobial activity .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
